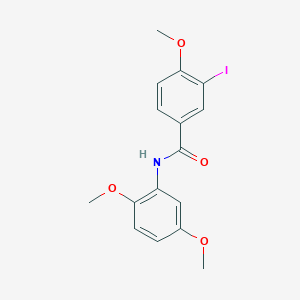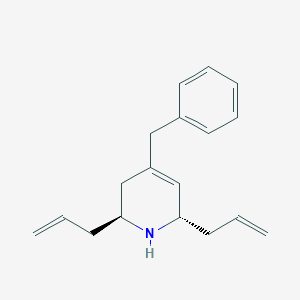
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique tetrahydropyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzylamine and allyl bromide, which undergo a series of reactions including nucleophilic substitution and cyclization under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, which are influenced by the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-2,6-dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
- Other tetrahydropyridine derivatives with similar structural features.
Uniqueness
2,6-diallyl-4-benzyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
(2S,6S)-4-benzyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C18H23N/c1-3-8-17-13-16(14-18(19-17)9-4-2)12-15-10-6-5-7-11-15/h3-7,10-11,13,17-19H,1-2,8-9,12,14H2/t17-,18-/m0/s1 |
InChI Key |
PFOAIMHDKWUDIQ-ROUUACIJSA-N |
SMILES |
C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2 |
Isomeric SMILES |
C=CC[C@H]1CC(=C[C@@H](N1)CC=C)CC2=CC=CC=C2 |
Canonical SMILES |
C=CCC1CC(=CC(N1)CC=C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


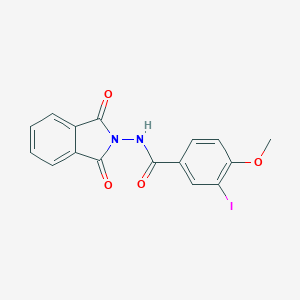
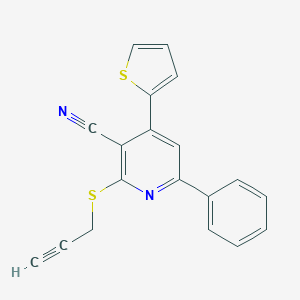
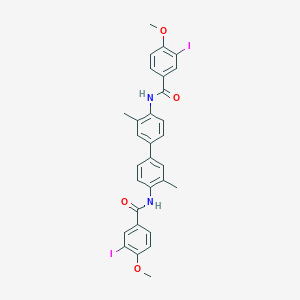

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B324922.png)



![Methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324927.png)

![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B324935.png)

